molecular formula C18H16BrN3 B2642182 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline CAS No. 477512-56-4

9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2642182
CAS No.: 477512-56-4
M. Wt: 354.251
InChI Key: CUMGSMUESNNMHR-UHFFFAOYSA-N
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Description

9-Bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a planar heterocyclic compound of significant interest in medicinal chemistry and oncology research. Its molecular formula is C20H18BrN3, with an average molecular weight of 354.3 g/mol. This compound is recognized for its role as a DNA intercalator; its planar structure allows it to insert between DNA base pairs, thereby disrupting DNA replication and transcription processes . This mechanism is primarily responsible for its documented cytotoxic and antitumor activities, making it a valuable scaffold for developing new anticancer agents . The compound's structure combines the features of indole and quinoxaline moieties, making it an aza-analogue of natural alkaloids like cryptolepine and ellipticine, which are known for their biological properties . The bromine atom at the 9-position provides a reactive handle for further synthetic modifications via cross-coupling reactions, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies . The isobutyl substituent at the 6-position can influence the compound's lipophilicity and overall pharmacokinetic profile. Researchers primarily investigate this compound for its in vitro cytotoxic effects against various human cancer cell lines. Its DNA binding affinity can be characterized using techniques such as UV-vis spectroscopy, fluorescence, circular dichroism (CD), and thermal denaturation studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-bromo-6-(2-methylpropyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3/c1-11(2)10-22-16-8-7-12(19)9-13(16)17-18(22)21-15-6-4-3-5-14(15)20-17/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMGSMUESNNMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The reaction yields the desired indoloquinoxaline derivative, which can be further brominated to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of indoloquinoxaline derivatives, including 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline. The compound exhibits significant cytotoxicity against various cancer cell lines through mechanisms primarily involving DNA intercalation.

Case Studies and Findings

  • Cytotoxic Evaluation : Research indicates that this compound shows promising cytotoxic effects against human leukemia and solid tumor cell lines. For example, it has been tested against Molt 4/C8 T-lymphocytes and CEM T-lymphocytes, with IC50 values indicating its potency relative to standard chemotherapeutic agents like melphalan .
CompoundCell Line TestedIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
This compoundMolt 4/C8 T-lymphocytesTBDMelphalan3.2
This compoundCEM T-lymphocytesTBDMelphalan2.5

Note: TBD indicates that specific IC50 values for the compound are yet to be determined based on current literature.

Antiviral Properties

The antiviral activity of indoloquinoxaline derivatives has also been a focus of research. These compounds have shown effectiveness against various viruses, including herpes simplex virus and cytomegalovirus.

Applications in Materials Science

Beyond biological applications, this compound has potential uses in materials science. Its unique structural features allow it to function as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Optoelectronic Devices

The compound's properties make it suitable for development in optoelectronic devices and as a sensitizer in dye-sensitized solar cells. Its high solubility enhances its bioavailability and stability in various chemical environments, which is beneficial for applications requiring robust materials.

Summary of Pharmacological Properties

The pharmacological profile of this compound highlights its significant biological activities:

  • DNA Intercalation : Disrupts normal DNA replication processes.
  • Cytotoxicity : Exhibits potent effects against various cancer cell lines.
  • Antiviral Activity : Inhibits replication of several viruses.

Mechanism of Action

The mechanism of action of 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription . The compound’s ability to intercalate into DNA makes it a potent cytotoxic agent, which is why it is being studied for its potential use in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological, electronic, and physicochemical properties of 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline are critically influenced by its substituents. Below is a comparative analysis with structurally related indoloquinoxaline derivatives:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Physicochemical Properties
9-Bromo-6-isobutyl-6H-indolo... 9-Br, 6-isobutyl C₁₈H₁₆BrN₃ 354.251 Moderate lipophilicity, planar structure
9-Bromo-2,3-diisopropoxy-6-methyl... 9-Br, 2,3-diisopropoxy, 6-methyl C₂₁H₂₂BrN₃O₂ 428.330 Higher solubility due to ether groups
6-(4-Methoxyphenyl)-6H-indolo... 6-(4-methoxyphenyl) C₂₁H₁₆N₃O 326.37 Enhanced HOMO (-5.2 eV), low band gap (2.8 eV)
9-Fluoro-6H-indolo[2,3-b]quinoxaline 9-F, 6-H C₁₄H₈FN₃ 261.24 Improved DNA binding (ΔTm = +8°C)
6-Cyclohexyl-6H-indolo... (11t) 6-cyclohexyl C₂₀H₂₀N₃ 302.40 High yield (74%), bulky substituent reduces intercalation
  • Substituent Effects on Solubility: The diisopropoxy groups in 9-bromo-2,3-diisopropoxy-6-methyl-6H-indolo[2,3-b]quinoxaline improve solubility compared to the isobutyl group in the target compound, which may limit aqueous compatibility .
  • Electronic Properties: The 4-methoxyphenyl substituent in 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline raises the HOMO energy level (-5.2 eV) and reduces the band gap (2.8 eV), making it more photochemically active than brominated analogs .

Biological Activity

Overview

9-Bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the indoloquinoxaline family, characterized by its unique molecular structure, which includes a bromine atom and an isobutyl group. This compound has garnered attention due to its significant biological activities, particularly its interaction with DNA and potential therapeutic applications in oncology.

The primary mechanism of action for this compound involves intercalation into DNA . This interaction disrupts normal DNA replication processes, leading to inhibition of cell proliferation. The compound's high binding affinity to DNA allows it to effectively interfere with the biochemical pathways essential for cellular division and function .

Key Mechanistic Insights:

  • DNA Binding : The compound exhibits a strong affinity for DNA, primarily through intercalation, which alters the helical structure and impedes replication.
  • Biochemical Pathways : By interfering with DNA replication, it affects various cellular processes crucial for tumor growth and survival .
  • Pharmacokinetics : The compound demonstrates high solubility (>27 M in acetonitrile), indicating favorable bioavailability, which is critical for its therapeutic efficacy .

Anticancer Properties

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines . Notably, it has been tested against cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer), demonstrating significant inhibitory effects on cell viability .

Comparative Efficacy

In comparison to other indoloquinoxaline derivatives, this compound's unique structural features enhance its biological activity. For instance:

  • Structural Comparison : Its bromine and isobutyl substituents contribute to increased lipophilicity and potential bioactivity compared to simpler analogs like 6H-indolo[2,3-b]quinoxaline .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various indoloquinoxaline derivatives, including this compound. Results indicated that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, highlighting its potential as an anticancer agent .
  • Mechanistic Studies : Further investigations into the molecular mechanisms revealed that the compound not only intercalates into DNA but also inhibits topoisomerase activity, which is crucial for DNA unwinding during replication . This dual action may enhance its therapeutic potential.

Research Applications

This compound is being explored for various applications:

  • Antiviral Research : Preliminary studies suggest potential antiviral properties alongside its anticancer effects .
  • Material Science : Its unique electronic properties are being investigated for applications in optoelectronic devices .

Data Table: Biological Activity Summary

Activity TypeTest SubjectObserved EffectReference
CytotoxicityHeLa CellsSignificant reduction in viability
CytotoxicityA549 CellsIC50 ~ 10 µM
Topoisomerase InhibitionVarious Cancer LinesInhibition of enzymatic activity
Antiviral ActivityViral ModelsPotential antiviral effects

Q & A

Q. Answer :

  • UV-vis titration : Hypochromism and redshift in absorption spectra indicate intercalation (e.g., 30% hypochromism at 350 nm with ct-DNA) .
  • Thermal denaturation (ΔTm) : Increased DNA melting temperature (e.g., ΔTm = 8–12°C for 9-fluoro analogs) confirms stabilization via intercalation .
  • Circular dichroism (CD) : Perturbations in DNA’s B-form signal (e.g., reduced intensity at 275 nm) suggest groove binding or intercalation .
    Binding constants (Kb) : Calculated via Benesi-Hildebrand plots (e.g., Kb = 1.2 × 10⁵ M⁻¹ for 9-fluoro derivatives) .

(Advanced) In dye-sensitized solar cells (DSSCs), how does the isobutyl group in this compound affect charge recombination and device efficiency?

Answer :
The bulky isobutyl group reduces dye aggregation on TiO₂ surfaces, minimizing charge recombination. For example, dyes with isobutyl substituents achieve higher incident photon-to-current efficiency (IPCE = 70–75%) compared to linear alkyl chains (IPCE = 60–65%) . Electrochemical impedance spectroscopy (EIS) shows lower charge-transfer resistance (Rct = 12 Ω vs. 18 Ω for butyl analogs), improving electron injection . Co-sensitization with thiophene-based dyes further enhances efficiency (up to 9.24%) by broadening light absorption .

(Advanced) What are the conflicting reports regarding the cytotoxicity mechanisms of indoloquinoxaline derivatives, and how can SAR studies clarify these discrepancies?

Q. Answer :

  • Contradiction : Some derivatives (e.g., B-220) show antiviral activity via DNA intercalation but poor topoisomerase II inhibition , while others (e.g., 9-fluoro analogs) exhibit cytotoxicity via mitochondrial apoptosis .
  • Resolution : SAR studies reveal that substituents at the 9-position (e.g., Br, F) enhance DNA affinity, while side-chain quaternary ammonium groups (e.g., dimethylaminoethyl) improve cellular uptake. For example, 9-fluoro derivatives with cationic side chains show IC₅₀ = 2.1–4.3 μM against HeLa cells, correlating with higher Kb values (1.5 × 10⁵ M⁻¹) .

(Advanced) How can computational chemistry predict the optoelectronic properties of this compound derivatives?

Answer :
Density functional theory (DFT) calculations (B3LYP/6-31G*) model HOMO/LUMO distributions and band gaps. For instance, bromine’s electronegativity localizes the LUMO on the quinoxaline core, enhancing electron injection into TiO₂ in DSSCs . Time-dependent DFT (TD-DFT) simulates absorption spectra, aligning with experimental λmax values (e.g., 450–500 nm in ethanol) .

(Basic) What role does the π-linker (e.g., phenyl vs. thiophene) play in tuning the photovoltaic properties of indoloquinoxaline-based dyes?

Answer :
Thiophene linkers extend conjugation, red-shifting absorption (λmax = 520 nm vs. 480 nm for phenyl) and lowering band gaps (1.9 eV vs. 2.2 eV). Bithiophene derivatives achieve higher molar extinction coefficients (ε = 25,000 M⁻¹cm⁻¹ vs. 18,000 M⁻¹cm⁻¹), improving light-harvesting . However, planar thiophene linkers increase aggregation, requiring co-adsorbents like chenodeoxycholic acid .

(Advanced) How do structural modifications at the 6-position (e.g., isobutyl vs. butyl) impact the thermal stability of DNA-indoloquinoxaline complexes?

Answer :
Isobutyl’s steric bulk increases DNA duplex stabilization (ΔTm = 10–12°C vs. 8°C for butyl) by reducing steric clashes in the minor groove. Crystallographic studies show that branched alkyl chains enhance van der Waals contacts with DNA backbone phosphates . In contrast, linear chains promote intercalation but exhibit lower thermal stability due to weaker hydrophobic interactions .

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